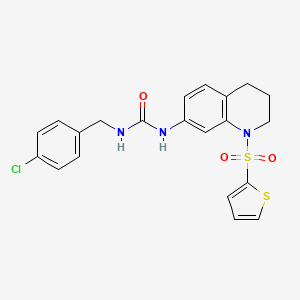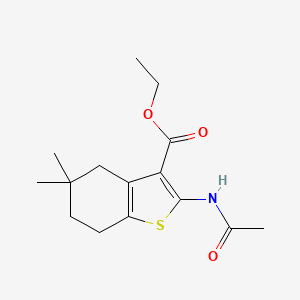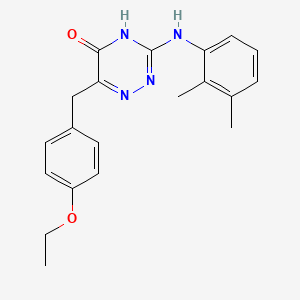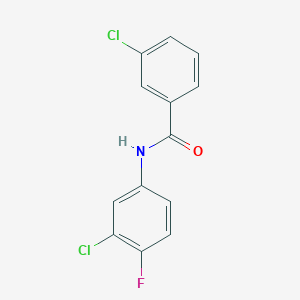![molecular formula C21H21N7O B2373710 2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 836630-86-5](/img/structure/B2373710.png)
2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and pyrroloquinoxaline. These functional groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoxaline ring system is aromatic and likely contributes significantly to the stability of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine groups could participate in acid-base reactions, and the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. Factors such as solubility, melting point, and reactivity would need to be determined experimentally .科学的研究の応用
Synthesis and Coordination Properties
This compound is part of a class of structures synthesized for their ability to form coordinate bonds with metal ions, such as Mn(II) and Fe(II), which can further interact with neutral molecules like nitric oxide (NO). These interactions are explored for targeted delivery of NO to biological sites, such as tumors, with the release of NO upon irradiation with long-wavelength light. Such research emphasizes the compound's potential in creating complexes for therapeutic applications (Yang et al., 2017).
Heterocyclic Amines and Cancer Risk
While not directly related to the exact chemical name provided, research into heterocyclic amines (HAs) formed during the cooking of meats sheds light on the potential mutagenic and carcinogenic risks associated with these compounds. HAs, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and others, are potent mutagens and carcinogens in laboratory animals. Studies estimate the average dietary intakes of HAs and their cancer potencies, underscoring the significance of understanding the interactions and effects of such compounds on human health (Layton et al., 1995).
Synthesis of Pyrrolo[2,3-B]Quinolines and Pyridopyrazines
The regioselective synthesis of substituted pyrrolo[2,3-b]quinoxaline and related compounds demonstrates the versatility and potential of these structures in creating fluorescent derivatives for various applications. Such research indicates the compound's relevance in synthesizing new materials with specific electronic and photophysical properties (Ostrowska et al., 2011).
DNA Adduct Formation and Mutagenesis
Investigations into the DNA adducts formed by heterocyclic amines, including compounds structurally related to 2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide, highlight the mutagenic and carcinogenic potential of these compounds. Understanding the formation, pathways, and biological implications of these adducts is crucial in assessing the risks associated with exposure and the mechanisms of mutagenesis and carcinogenesis (Schut & Snyderwine, 1999).
Safety and Hazards
As with any chemical compound, handling “2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to assume that the compound could be hazardous and to handle it with care .
将来の方向性
特性
IUPAC Name |
2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-9-4-3-8-15(16)26-18)28(19(17)22)25-12-14-7-5-6-10-23-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAQYDXSGSMJIT-BRJLIKDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

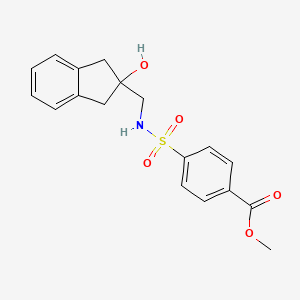
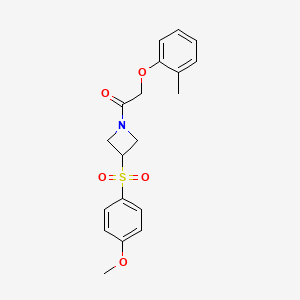
![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)
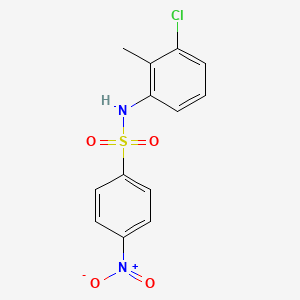
![6-(4-Chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2373636.png)
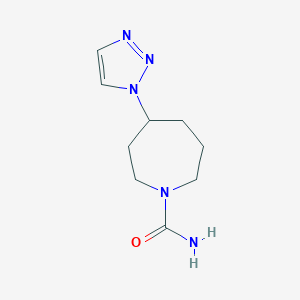
![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)
